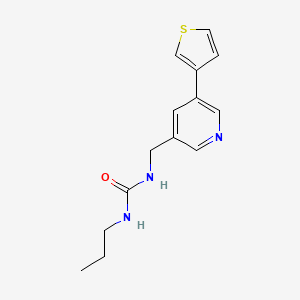

1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-propyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-2-4-16-14(18)17-8-11-6-13(9-15-7-11)12-3-5-19-10-12/h3,5-7,9-10H,2,4,8H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQJCTJADRADSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCC1=CC(=CN=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves the following steps:

Formation of the Pyridine-Thiophene Intermediate: The initial step involves the coupling of a thiophene derivative with a pyridine derivative.

Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea moiety.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Urea derivatives with various substituents.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and thiophene rings suggests potential interactions with aromatic binding sites, while the urea moiety may form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Urea derivatives with aromatic substituents are common in drug design. Below is a comparison of 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea with structurally related compounds:

| Compound Name | Core Structure | Functional Groups | Key Applications |

|---|---|---|---|

| This compound | Pyridine-thiophene hybrid | Urea, propyl, methylpyridine | Kinase inhibition (hypothetical) |

| 1-Ethyl-3-(4-pyridylmethyl)urea | Pyridine | Urea, ethyl, methylpyridine | Antibacterial agents [Ref] |

| 3-((5-Phenylthiophen-2-yl)methyl)-1-propylurea | Thiophene-phenyl hybrid | Urea, propyl, thiophene-phenyl | Anticancer screening [Ref] |

Key Observations :

- Steric Considerations : The propyl chain may improve solubility compared to shorter alkyl chains (e.g., ethyl), as seen in 1-ethyl-3-(4-pyridylmethyl)urea.

- Crystallographic Insights : Tools like SHELXL enable precise determination of bond lengths and angles, critical for comparing molecular geometries. For example, the C=O bond length in the urea group (typically ~1.23 Å) and N-H···O hydrogen-bonding patterns are pivotal for stability .

Pharmacological and Biochemical Comparisons

- Kinase Inhibition : Urea derivatives often target kinases like EGFR or VEGFR. The pyridine-thiophene scaffold may mimic ATP-binding motifs, but substitution patterns (e.g., propyl vs. phenyl) alter potency.

- Metabolic Stability : Thiophene-containing compounds generally exhibit better metabolic stability than furan analogs due to sulfur’s resistance to oxidation.

Biological Activity

1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 272.36 g/mol. The compound features a urea moiety linked to a thiophene and pyridine ring system, which contributes to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Key areas of interest include:

1. Anticancer Activity

Research indicates that compounds similar to 1-propyl urea derivatives exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, derivatives with thiophene and pyridine groups have shown significant cytotoxicity against human cancer cells, suggesting that the structural components play a crucial role in enhancing biological activity .

2. Antimicrobial Effects

The compound has also been tested for antimicrobial activity. Studies have demonstrated that certain urea derivatives possess potent antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to enhance this activity by interfering with bacterial cell wall synthesis .

3. Enzyme Inhibition

Enzyme inhibition studies reveal that 1-propyl urea derivatives can act as inhibitors for multiple enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer. The interaction between the compound and target enzymes can provide insights into its potential therapeutic applications .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related compounds, it was found that derivatives with similar structural features inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This study highlights the potential of thiophene-pyridine urea derivatives in cancer therapy .

Case Study 2: Antimicrobial Testing

A series of synthesized urea derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing thiophene rings showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus, demonstrating their potential as antimicrobial agents .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea?

- Methodology : The compound can be synthesized via nucleophilic addition of a propylamine derivative to an isocyanate precursor. For example, refluxing 5-(thiophen-3-yl)pyridin-3-ylmethyl isocyanate with 1-propylamine in anhydrous toluene or dichloromethane under inert conditions, followed by crystallization from ethanol/acetic acid (2:1) .

- Key Reaction Conditions :

| Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|

| Toluene | Reflux | 1–2 hours | 60–75 |

| CHCl₃ | Reflux | 2 hours | 55–70 |

Q. How is the molecular structure confirmed post-synthesis?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Peaks corresponding to the thiophene (δ 6.8–7.5 ppm), pyridine (δ 8.0–8.5 ppm), and urea NH groups (δ 9.5–10.5 ppm) are critical for structural validation .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is used for refining crystal structures. Hydrogen bonding between urea NH and pyridine N atoms confirms intramolecular interactions .

Q. What preliminary biological assays are used to evaluate its activity?

- Antiproliferative Screening : The compound is tested against the NCI-60 cancer cell line panel at concentrations ranging from 10 nM to 100 µM. Activity is measured via MTT assays, with IC₅₀ values calculated for dose-response curves .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

- Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and reduce side products .

- Catalysis : Triethylamine (1.5 eq.) enhances isocyanate-amine coupling efficiency by neutralizing HCl byproducts .

Q. What computational approaches predict target interactions and selectivity?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR or VEGFR2). The urea moiety forms hydrogen bonds with catalytic lysine residues, while the thiophene-pyridine group occupies hydrophobic pockets .

- Pharmacophore Mapping : Pyridyl-thiophene and urea groups are identified as essential for ATP-competitive inhibition in kinase assays .

Q. How are contradictory bioactivity results resolved in different cell lines?

- Case Study : Discrepancies in IC₅₀ values (e.g., low activity in leukemia vs. high in breast cancer) are investigated via:

- Mechanistic Profiling : Western blotting to assess downstream targets (e.g., p-AKT, ERK) .

- Resistance Assays : Overexpression of efflux pumps (e.g., P-gp) in resistant lines is tested using verapamil as an inhibitor .

- Data Interpretation Table :

| Cell Line | IC₅₀ (µM) | p-AKT Inhibition (%) | P-gp Expression |

|---|---|---|---|

| MCF-7 | 0.8 | 85 | Low |

| K562 | 25.3 | 15 | High |

Key Considerations for Experimental Design

- Structural Analogues : Compare with derivatives like 1-aryl-3-(pyridin-3-ylmethyl)ureas to assess the impact of the propyl-thiophene moiety on solubility and target affinity .

- Troubleshooting Low Yields :

- Moisture Control : Use anhydrous solvents and inert gas purging to prevent isocyanate hydrolysis .

- Alternative Isocyanate Sources : Pre-formed isocyanates reduce side reactions compared to in situ generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.